1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine
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Overview
Description
1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine typically involves the reaction of 2-chloro-3-fluoropyridine with ethanamine. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, which acts as a catalyst. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
- 1-(5-Chloro-3-fluoropyridin-2-yl)ethanamine
- 2-(3-Chloro-2-fluoropyridin-4-yl)ethanamine
Uniqueness
1-(2-Chloro-3-fluoropyridin-4-yl)ethanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for various applications compared to other similar compounds.
Properties
Molecular Formula |
C7H8ClFN2 |
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Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(2-chloro-3-fluoropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-4(10)5-2-3-11-7(8)6(5)9/h2-4H,10H2,1H3 |
InChI Key |
OTVJSBROTPNWLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=NC=C1)Cl)F)N |
Origin of Product |
United States |
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